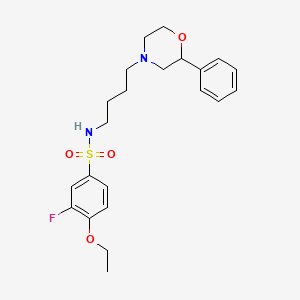
Benzyl methyl4-oxocyclohexylcarbamate
概要
説明
Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the CAS Number: 400899-75-4 . It has a molecular weight of 261.32 and its IUPAC name is benzyl methyl (4-oxocyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for Benzyl methyl4-oxocyclohexylcarbamate is 1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl methyl4-oxocyclohexylcarbamate is a white to yellow solid . The storage temperature is room temperature .科学的研究の応用
Photocatalysis and Water Splitting
Benzyl methyl4-oxocyclohexylcarbamate has shown promise as a potential photocatalyst for water splitting. Photocatalytic water splitting is a crucial process for hydrogen production, especially in the context of renewable energy. By absorbing light energy, this compound can facilitate the separation of water into hydrogen and oxygen, contributing to sustainable energy solutions .
Materials Science and Nanotechnology
a. Polymer Modification: Benzyl methyl4-oxocyclohexylcarbamate can be incorporated into polymer matrices to enhance material properties. Its reactivity with functional groups in polymers allows for tailored modifications, affecting mechanical strength, thermal stability, and other characteristics.
b. Nanoparticle Synthesis: Researchers have explored the use of this compound in the synthesis of nanoparticles. By coordinating with metal ions or other precursors, it can facilitate the formation of nanoparticles with controlled size and shape. These nanoparticles find applications in catalysis, sensors, and drug delivery.
Safety and Hazards
将来の方向性
While specific future directions for Benzyl methyl4-oxocyclohexylcarbamate are not available, it’s worth noting that research into similar compounds is ongoing. For example, the selective oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant continues to be a hot topic in organic synthesis and industrial chemistry .
特性
IUPAC Name |
benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHSNARCZDJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)
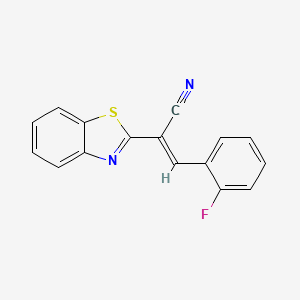
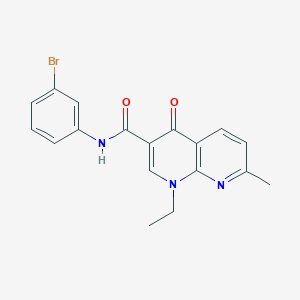
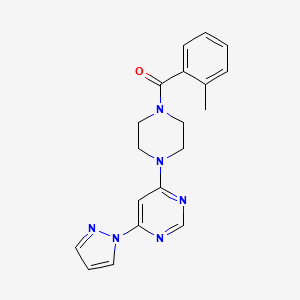

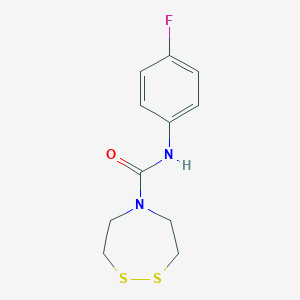
![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2839290.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
